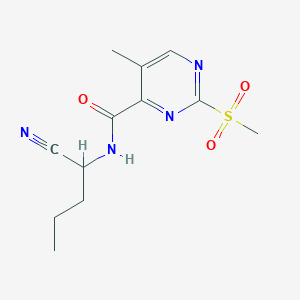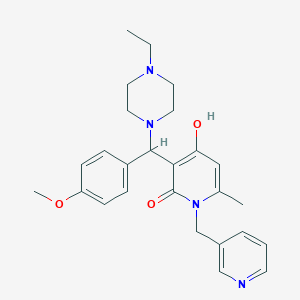![molecular formula C17H14F3N5O B2504950 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-21-2](/img/structure/B2504950.png)
5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can serve as a scaffold for the development of new therapeutic agents. The specific structure of the compound suggests potential for interaction with various biological targets due to the presence of multiple substituents that can enhance binding affinity and specificity.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and ynamides in cycloaddition reactions. A related synthesis approach is described in the literature, where a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is employed to produce 5-amino-1,2,3-triazole-4-carboxylates with complete regiocontrol . This method provides a protected version of the triazole amino acid, which can be further modified to create a variety of biologically active compounds. Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be adapted for its production.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to modulate the compound's properties. Single-crystal X-ray analysis is a common technique used to determine the precise structure of such compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of substituents like the trifluoromethyl group can influence the molecule's electron distribution and lipophilicity, potentially affecting its pharmacokinetic properties.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including acetylation, cyclization, and the Dimroth rearrangement. For instance, acetylation reactions of 5-amino-1H-[1,2,4]triazole derivatives have been studied, revealing insights into the reactivity and selectivity of these compounds towards different acetylating conditions . The Dimroth rearrangement is another reaction that can occur in triazole compounds, where heating in acetic anhydride can lead to isomerization . Understanding these reactions is essential for the design and synthesis of new triazole-based compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these properties and to confirm the identity and purity of the synthesized compounds . The presence of functional groups like amino and carboxamide can affect the compound's hydrogen bonding capability, which is important for its solubility and interaction with biological molecules.
科学的研究の応用
Crystal Structure and Chemical Reactions
The research on compounds structurally similar to 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide focuses on understanding their crystal structures and potential for chemical transformations. For instance, the study of the crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide provides insights into the rearrangements such compounds can undergo, shedding light on their chemical behavior and potential applications in synthetic chemistry (L'abbé et al., 2010).
Synthesis for Biological Applications
Further, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates opens pathways for creating biologically active compounds, including peptidomimetics and inhibitors, highlighting its relevance in drug discovery and medicinal chemistry (Ferrini et al., 2015).
Antimicrobial Activities
The antimicrobial potential of new 1,2,4-triazole derivatives has been explored, with some compounds showing promise against various microorganisms, indicating the chemical's role in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
Compounds related to 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antitumor activities, with some demonstrating effective inhibition of cancer cell proliferation, underscoring their potential in cancer therapy research (Lu et al., 2017).
将来の方向性
特性
IUPAC Name |
5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-5-4-6-11(9-10)25-15(21)14(23-24-25)16(26)22-13-8-3-2-7-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGELQKGONBDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)



![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)



![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)


![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)